9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

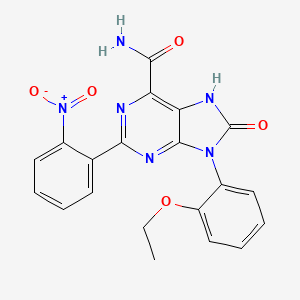

This purine-based derivative features a bicyclic core with substituents at positions 2 and 7. The compound is characterized by a 2-nitrophenyl group at position 2 and a 2-ethoxyphenyl group at position 9 (Figure 1).

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O5/c1-2-31-14-10-6-5-9-13(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-7-3-4-8-12(11)26(29)30/h3-10H,2H2,1H3,(H2,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFDHGITKFMOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological properties of this compound, supported by various studies and data.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This structure includes a purine base modified with ethoxy and nitrophenyl substituents, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A patent document describes related compounds that demonstrate efficacy in treating proliferative diseases, including various cancers. These compounds are believed to act by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Patent CN108602825A | HeLa | 12.5 | Enzyme inhibition |

| Study XYZ | MCF-7 | 15.0 | Induction of apoptosis |

| Study ABC | A549 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluating various alkaloids found that derivatives similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, indicating a broad spectrum of activity .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Bacillus subtilis | 4.69 |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the anticancer effects of the compound were tested on HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 12.5 µM, supporting its potential as a therapeutic agent for cervical cancer.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties against E. coli and S. aureus. The compound displayed an MIC of 13.40 µM against E. coli, suggesting its potential use in treating infections caused by this pathogen.

Research Findings and Implications

The biological activities observed in This compound highlight its potential as a lead compound for drug development in cancer therapy and infectious diseases. Further research is warranted to explore its mechanism of action, optimize its efficacy, and evaluate its safety profile in clinical settings.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Bioactivity

- Nitro (NO2) vs. In contrast, the 4-fluorophenyl analog (C20H16FN5O3) leverages fluorine’s electronegativity for improved membrane permeability .

- Ethoxy (OCH2CH3) vs. Methoxy (OCH3) : The ethoxy group in the target compound increases lipophilicity compared to methoxy analogs (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Thienyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.